molecular formula C24H45NO7 B2568366 2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside CAS No. 114200-59-8

2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside

Cat. No. B2568366
CAS RN: 114200-59-8
M. Wt: 459.624
InChI Key: HWRVJNPAUIAOKZ-ONHJFEJBSA-N
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Description

2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside, also known as 2SAHODEG, is a naturally occurring glycoside found in many plants, fungi, and bacteria. It is a key component of many biological processes and is commonly used in research and laboratory experiments. 2SAHODEG is a small molecule with a molecular weight of about 513.45 g/mol and is composed of an amino group, a hydroxy group, and a glucopyranoside. It has been studied extensively for its potential therapeutic applications and has been found to have beneficial effects on a variety of biological processes.

Scientific Research Applications

Glucosinolate Structural Diversity and Metabolism

Glucosinolates, characterized by a glucopyranosyl unit, have been extensively studied for their metabolism in plants and potential health benefits. The diversity of glucosinolates, including over 88 well-characterized structures, reveals their significant role in plant defense and human health, particularly in cancer prevention. These compounds, upon enzymatic hydrolysis, lead to various bioactive products like isothiocyanates, highlighting the importance of understanding their chemical synthesis, identification, and metabolism for potential therapeutic applications (Blažević et al., 2019).

Synthesis of Carbohydrate Processing Inhibitors

The synthesis of C-glycoside mimetics, including those based on glucopyranoside structures, has been explored for their potential as inhibitors of carbohydrate processing enzymes. This research highlights the importance of these compounds in developing therapeutic agents targeting diseases like diabetes and other metabolic disorders by inhibiting key enzymes involved in carbohydrate metabolism (Cipolla et al., 1997).

Enzymology of β-Glucanases

Studies on β-glucanases, enzymes that hydrolyze β-glucan structures including glucopyranosyl residues, provide insights into their potential applications in biotechnology and medicine. The enzymology and folding of these enzymes, studied through X-ray crystallography, highlight their specificity and potential for designing enzymes for industrial and therapeutic purposes, emphasizing the versatility of glucopyranosyl-related structures in scientific research (Heinemann et al., 1996).

Biological Activities of D-Glucans

D-Glucans, including those with glucopyranosyl units, have been studied for their broad spectrum of biological activities, such as immune system stimulation and antitumor properties. Chemical modifications of D-glucans can enhance their solubility and bioactivity, offering promising avenues for developing novel therapeutic agents with applications in cancer treatment, immunomodulation, and beyond (Kagimura et al., 2015).

Glucokinase Activators in Diabetes Treatment

Research on small molecule glucokinase activators, which could include structures similar to glucopyranoside derivatives, presents a novel approach to treating type 2 diabetes. By modulating key metabolic pathways in the liver and pancreatic β-cells, these compounds demonstrate the therapeutic potential of targeting specific enzymes for glucose homeostasis, underscoring the relevance of glucopyranosyl-related compounds in metabolic disease research (Sarabu et al., 2008).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3R,4E,8E)-2-amino-3-hydroxyoctadeca-4,8-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h10-11,14-15,18-24,26-30H,2-9,12-13,16-17,25H2,1H3/b11-10+,15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRVJNPAUIAOKZ-ONHJFEJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/CC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 2
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 3
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 4
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 5
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside
Reactant of Route 6
2S-amino-3R-hydroxy-4E,8E-octadecadienyl,beta-D-glucopyranoside

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